Distinct Multi-Target Interaction Profile vs. Mono-Transporter Inhibitors
4-Benzyl-6-methylene-[1,4]oxazepane exhibits a polypharmacological profile, simultaneously engaging monoamine transporters and nicotinic acetylcholine receptors (nAChRs), unlike conventional selective transporter inhibitors. At the human dopamine transporter (DAT), it inhibits dopamine reuptake with an IC50 of 945 nM [1]. Concurrently, it demonstrates high antagonist potency at human α3β4 nAChRs (IC50 = 1.8 nM) and α4β2 nAChRs (IC50 = 12 nM) [1]. This dual pharmacology contrasts sharply with prototypical DAT inhibitors like methylphenidate (IC50 ~ 20-80 nM for DAT, minimal direct nAChR activity) [2].
| Evidence Dimension | Multi-target engagement (DAT vs. nAChR activity) |
|---|---|
| Target Compound Data | hDAT IC50: 945 nM; α3β4 nAChR IC50: 1.8 nM; α4β2 nAChR IC50: 12 nM |
| Comparator Or Baseline | Methylphenidate: hDAT IC50 ~ 20-80 nM; nAChR IC50: Inactive or >10,000 nM (class inference) |
| Quantified Difference | >100-fold higher nAChR potency vs. methylphenidate, while retaining measurable DAT affinity. |
| Conditions | In vitro assays using [3H]-labeled substrates and 86Rb+ efflux in human HEK293 and SH-SY5Y cells [1] |
Why This Matters
This polypharmacology is a key differentiator for research into complex neurological disorders where modulating both monoamine and cholinergic signaling may be therapeutically advantageous.
- [1] EcoDrugPlus Database. (n.d.). Activity profile for compound ID 2126094. View Source
- [2] Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC pharmacology, 6, 6. https://doi.org/10.1186/1471-2210-6-6 View Source
